molecular formula C16H20N6O B7058219 N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B7058219
M. Wt: 312.37 g/mol
InChI Key: WFWGGNPPACPJFF-UHFFFAOYSA-N
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Description

N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a pyrazine and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of 3-methylpyridine with pyrazine-substituted piperazine under controlled conditions. The reaction often employs catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of amines .

Scientific Research Applications

N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(3-methylpyridin-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-13-3-2-4-18-14(13)11-20-16(23)22-9-7-21(8-10-22)15-12-17-5-6-19-15/h2-6,12H,7-11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWGGNPPACPJFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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